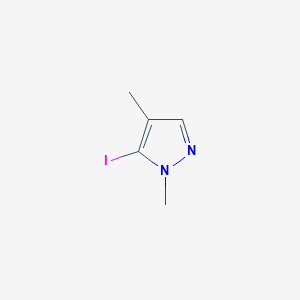

5-iodo-1,4-dimethyl-1H-pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

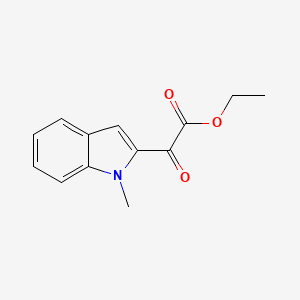

5-iodo-1,4-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 1420831-53-3 . It has a molecular weight of 222.03 .

Synthesis Analysis

The synthesis of pyrazoles, including this compound, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can also be used .Chemical Reactions Analysis

Several chemical reactions involving pyrazoles have been reported. For instance, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives . Another reaction involves the use of L-(-)-Quebrachitol (QCT) as a ligand to enable a selective N-arylation of nitrogen-containing heterocycles with aryl halides .科学的研究の応用

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are synthesized through various methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), often employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These compounds are recognized for their extensive biological activities, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis strategies offer valuable insights for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry and Biological Activities

Pyrazoline and pyrazole derivatives exhibit a wide spectrum of biological activities. They have been explored for their potential in treating various diseases, showcasing antimicrobial, anticancer, antifungal, antioxidant, and anti-inflammatory properties. The structure-activity relationship (SAR) studies of these compounds provide a foundation for the development of new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Organometallic Chemistry

The chemistry of hydridotris(pyrazolyl)borato complexes, particularly with Group 5 metals, has been studied for its relevance in modeling metalloprotein interactions and developing new organometallic compounds. These studies contribute to understanding the physico-chemical properties and potential applications of pyrazole-based complexes in catalysis and material science (Etienne, 1996).

Anticancer Research

Recent studies have focused on the synthesis of pyrazoline derivatives as potential anticancer agents. The diverse synthetic approaches and biological evaluations underline the significance of pyrazoline as a moiety with high potential for anticancer activity. The exploration of pyrazoline derivatives in anticancer research continues to be a promising avenue for discovering new therapeutic compounds (Ray et al., 2022).

Multicomponent Reactions (MCRs) for Bioactive Molecules

The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has gained popularity for its efficiency and potential in generating bioactive molecules. These reactions facilitate the development of compounds with antibacterial, anticancer, antifungal, and antioxidant activities, demonstrating the versatile applications of pyrazole in drug discovery (Becerra, Abonía, & Castillo, 2022).

Safety and Hazards

While specific safety and hazards information for 5-iodo-1,4-dimethyl-1H-pyrazole is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Relevant Papers Relevant papers on this compound include those found at the following references . These papers provide more detailed information on the synthesis, properties, and applications of this compound and related compounds.

作用機序

Target of Action

Pyrazole derivatives, which include 5-iodo-1,4-dimethyl-1h-pyrazole, are known to have a broad range of biological activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Mode of Action

This interaction can result in changes to the target’s function, which can lead to various downstream effects .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the available literature. These properties are crucial in determining the bioavailability of a compound. Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that the effects are diverse and depend on the specific targets and pathways involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect a drug’s stability and how it interacts with its targets . .

特性

IUPAC Name |

5-iodo-1,4-dimethylpyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDLQKKWVSDXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzylsulfanyl)-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2918688.png)

![2-Chloro-N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]acetamide](/img/structure/B2918690.png)

![N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2918693.png)

![(5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2918694.png)

![5-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2918695.png)

![1-[2-[Methyl(prop-2-enoyl)amino]acetyl]-N-propylpiperidine-4-carboxamide](/img/structure/B2918696.png)

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2918697.png)

![N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2918706.png)